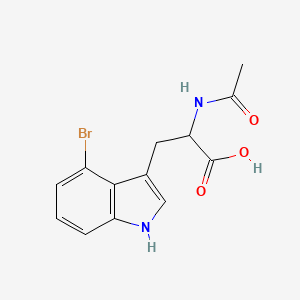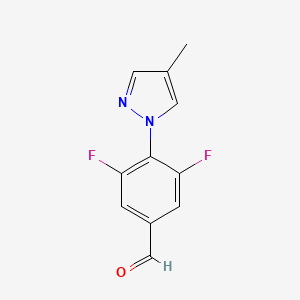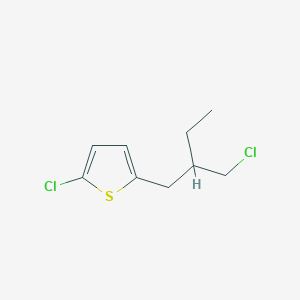![molecular formula C16H21NO3 B13487342 Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate](/img/structure/B13487342.png)
Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate is a synthetic organic compound characterized by the presence of an oxetane ring, a pyrrolidine ring, and a benzyl ester group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate typically involves the formation of the oxetane ring followed by the introduction of the pyrrolidine and benzyl ester groups. One common method is the intramolecular cyclization of suitable precursors to form the oxetane ring. This can be achieved through intramolecular etherification or epoxide ring opening/ring closing reactions . The pyrrolidine ring can be introduced via nucleophilic substitution reactions, and the benzyl ester group can be added through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxetane or pyrrolidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the oxetane or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.
Aplicaciones Científicas De Investigación
Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pyrrolidine ring may enhance the compound’s binding affinity to specific targets, while the benzyl ester group can influence its solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl 3-(5-oxopyrrolidin-2-yl)propanoate: Similar in structure but with a different arrangement of functional groups.
Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate: Contains an oxetane ring and a piperazine ring, offering different chemical properties.
Uniqueness
Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate is unique due to its specific combination of an oxetane ring, a pyrrolidine ring, and a benzyl ester group. This combination imparts distinct physicochemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H21NO3 |
|---|---|
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
benzyl 2-(3-pyrrolidin-1-yloxetan-3-yl)acetate |
InChI |
InChI=1S/C16H21NO3/c18-15(20-11-14-6-2-1-3-7-14)10-16(12-19-13-16)17-8-4-5-9-17/h1-3,6-7H,4-5,8-13H2 |
Clave InChI |
BJRFQDVOPWDCQL-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2(COC2)CC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2H,3H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B13487272.png)

![4-Boc-7-bromo-9-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13487305.png)

![2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine](/img/structure/B13487317.png)




![N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride](/img/structure/B13487349.png)
![3-[Boc-(methyl)amino]-4-phenylbutanoic acid](/img/structure/B13487360.png)
